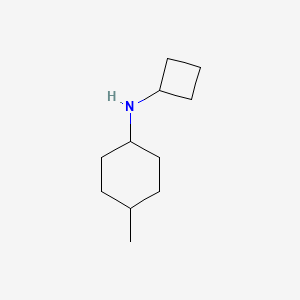

(1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine

Description

(1R,4R)-N-Cyclobutyl-4-methylcyclohexan-1-amine is a stereospecific cyclohexylamine derivative characterized by:

- A cyclohexane backbone with a methyl group at the 4-position (C4).

- An amine group at the 1-position (C1), substituted with a cyclobutyl moiety.

- Stereochemistry: The (1R,4R) configuration ensures specific spatial orientation, influencing intermolecular interactions and physicochemical properties.

Properties

IUPAC Name |

N-cyclobutyl-4-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-9-5-7-11(8-6-9)12-10-3-2-4-10/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIWUSCJMAIOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Summary of Schmidt reaction conditions for trans-4-methylcyclohexylamine synthesis

Biocatalytic Synthesis via Enzyme Cascades

Recent advances in biocatalysis have enabled the asymmetric synthesis of chiral amines with multiple stereocenters, including cyclohexylamine derivatives similar to this compound.

Post-Synthetic N-Cyclobutylation

Summary and Comparative Insights

| Method | Advantages | Limitations | Application Scope |

|---|---|---|---|

| Schmidt Reaction | High yield and purity; scalable; cost-effective | Uses azides (sodium azide); requires careful handling | Industrial synthesis of primary amines |

| Biocatalytic Cascade | Excellent stereocontrol; mild conditions; green chemistry | Requires enzyme availability and optimization | Synthesis of stereochemically pure amines with multiple stereocenters |

| N-Cyclobutylation | Versatile for introducing cyclobutyl group | Additional synthetic step; potential stereochemical challenges | Functionalization of amine scaffold |

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Amine Group

Key Insight : Cyclobutyl substitution introduces moderate steric bulk , while benzyl/chlorobenzyl groups enhance aromatic interactions. Trifluoromethyl groups increase metabolic stability and lipophilicity .

Substituent Variations on the Cyclohexane Ring

Key Insight : Substituents like piperazine or phenyl groups enable hydrogen bonding or π-π interactions, critical for target engagement in drug design .

Stereochemical Comparisons

Key Insight : The (1R,4R) configuration is often optimal for biological activity, as seen in COMPOUND 37 vs. 41 .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | logP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|

| This compound | 2.1 | ~10 (in DMSO) | 1/1 |

| (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine | 1.5 | >20 (aqueous) | 2/3 |

| N-Benzyl-4-(trifluoromethyl)cyclohexan-1-amine | 3.8 | <5 (in DMSO) | 1/2 |

Biological Activity

(1R,4R)-N-cyclobutyl-4-methylcyclohexan-1-amine is a cyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a cyclobutyl group attached to a 4-methylcyclohexan-1-amine framework, contributing to its unique biological properties.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological activities:

1. Central Nervous System Effects

Studies have demonstrated that this compound can influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. It has shown promise in modulating mood and anxiety-related behaviors in animal models, suggesting potential applications in treating mood disorders.

2. Appetite Regulation

In vivo studies indicate that this compound may play a role in appetite suppression. Mechanism-based studies have suggested that it interacts with melanocortin receptors, which are known to regulate food intake and energy balance .

3. Erectile Function

Preliminary investigations have revealed that this compound may enhance erectile function through its action on specific receptors involved in penile erection. This effect was noted in rodent models where the compound facilitated increased blood flow to erectile tissues .

Research Findings

A variety of studies have been conducted to elucidate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | CNS Effects | Demonstrated modulation of serotonin and norepinephrine systems. |

| Study 2 | Appetite Regulation | Showed appetite suppression in rodent models via melanocortin receptor interaction. |

| Study 3 | Erectile Function | Increased erectile response in animal models through vascular mechanisms. |

Case Study 1: Mood Disorders

In a controlled study involving rodents, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a potential for this compound as an anxiolytic agent.

Case Study 2: Metabolic Effects

Another study investigated the metabolic effects of this compound on high-fat diet-induced obesity in mice. Results showed that treated mice exhibited reduced weight gain and improved glucose tolerance compared to controls, suggesting a role in metabolic regulation.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine, and how can reaction conditions be optimized to improve yield?

- Methodology :

-

Step 1 : Start with a stereospecific precursor such as (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine. Catalytic hydrogenation (e.g., H₂/Pd-C) removes benzyl protecting groups to yield the primary amine intermediate .

-

Step 2 : Introduce the cyclobutyl group via reductive amination using cyclobutanone and a reducing agent like NaBH₃CN. Optimize solvent (e.g., methanol or THF), temperature (25–40°C), and stoichiometry to minimize side reactions.

-

Step 3 : Validate purity using mass spectrometry (MS) (e.g., m/z 198 [M + H]⁺ for intermediates) and ¹H NMR (e.g., δ 1.2–2.5 ppm for cyclohexyl and cyclobutyl protons) .

- Data Table :

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Validation Method |

|---|---|---|---|---|

| 1 | Deprotection | H₂/Pd-C, MeOH, RT | 85–90 | MS, TLC |

| 2 | Reductive Amination | Cyclobutanone, NaBH₃CN, THF | 70–75 | ¹H NMR, HPLC |

Q. How can stereochemical integrity be maintained during synthesis, and what analytical techniques confirm the (1r,4r) configuration?

- Methodology :

- Use chiral auxiliaries or enantiopure starting materials (e.g., (1R,4R)-cyclohexane derivatives) to preserve stereochemistry .

- X-ray crystallography (via SHELXL refinement ) and NOESY NMR (e.g., cross-peaks between cyclohexyl and cyclobutyl protons) confirm spatial arrangement .

- Critical Analysis : Discrepancies in NOESY data may arise from conformational flexibility; coupling constants (³J) in ¹H NMR provide complementary evidence .

Q. What are the standard protocols for characterizing this compound’s physicochemical properties?

- Methodology :

- Polarimetry : Measure specific rotation ([α]D²⁵) to confirm enantiopurity.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for cyclohexyl amines) .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients for purity analysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in catalytic systems or biological targets?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces. Compare with crystallographic data .

- Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., GPCRs) using PDB structures .

- Data Contradiction : Discrepancies between predicted and experimental binding affinities may arise from solvent effects or protein flexibility.

Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound?

- Case Study : If ¹H NMR shows unexpected splitting (e.g., due to diastereomeric impurities), use chiral chromatography (e.g., Chiralpak IA) to isolate enantiomers .

- Validation : Cross-reference MS/MS fragmentation patterns with in silico predictions (e.g., MassFrontier) .

Q. How do solvent and catalyst selection influence enantioselective synthesis of this amine?

- Methodology :

- Screen solvents (e.g., dichloromethane vs. ethanol) and chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric hydrogenation.

- Key Finding : Polar aprotic solvents enhance catalyst stability, while protic solvents may reduce enantiomeric excess (ee) .

- Data Table :

| Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| (R)-BINAP-Ru | DCM | 92 | 80 |

| (S)-Proline | Ethanol | 75 | 65 |

Q. What advanced techniques (e.g., in situ NMR, X-ray diffraction) elucidate dynamic conformational changes in solution?

- Methodology :

- Variable-temperature (VT) NMR : Monitor coalescence of proton signals (e.g., cyclohexyl chair-flipping) to calculate energy barriers (ΔG‡) .

- Time-resolved X-ray crystallography : Capture transient conformations in crystal lattices under controlled humidity/temperature .

Key Challenges and Methodological Gaps

- Stereochemical Drift : During storage, partial racemization may occur. Regular [α]D²⁵ measurements and low-temperature storage (−20°C) mitigate this .

- Scalability : Multi-step syntheses (e.g., reductive amination followed by purification) require optimization for gram-scale production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.